[1]Benzofuro[3,2-b]pyridin-8-amine [1]Benzofuro[3,2-b]pyridin-8-amine
Brand Name: Vulcanchem
CAS No.: 84499-38-7
VCID: VC17175886
InChI: InChI=1S/C11H8N2O/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H,12H2
SMILES:
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol

[1]Benzofuro[3,2-b]pyridin-8-amine

CAS No.: 84499-38-7

Cat. No.: VC17175886

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

[1]Benzofuro[3,2-b]pyridin-8-amine - 84499-38-7

Specification

CAS No. 84499-38-7
Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
IUPAC Name [1]benzofuro[3,2-b]pyridin-8-amine
Standard InChI InChI=1S/C11H8N2O/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H,12H2
Standard InChI Key IIPGHNASKDJBFM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=C(O2)C=CC(=C3)N)N=C1

Introduction

Synthetic Approaches to Benzofuropyridine Derivatives

While no direct synthesis of benzofuro[3,2-b]pyridin-8-amine is documented, analogous benzofuropyridines are synthesized via multi-step sequences involving cross-coupling and cyclization reactions. Below are extrapolated methodologies based on published routes:

Directed ortho-Metalation and Negishi Cross-Coupling

A one-pot procedure reported by J. Org. Chem. (2023) for benzofuro[2,3-b]pyridines involves:

  • Directed lithiation of fluoropyridines (e.g., 2-fluoropyridine) at -78°C using LiTMP .

  • Transmetalation with ZnCl2 to form arylzinc intermediates .

  • Negishi cross-coupling with 2-bromophenyl acetates using Pd/XPhos catalysts .

  • Intramolecular nucleophilic aromatic substitution to cyclize into the fused benzofuropyridine .

To introduce the 8-amine group, a halogenated precursor (e.g., 8-bromo derivative) could undergo Buchwald-Hartwig amination with NH3 or amines under Pd catalysis.

Tandem Cyclization of Furoate Esters

De Gruyter studies (2017–2018) describe tandem cyclizations of methyl 2-[(cyanophenoxy)methyl]-3-furoates with t-BuOK in DMF to form benzofuro[3,2-b]furo[2,3-d]pyridinones . Adapting this method:

  • Alkylation of methyl 2-(chloromethyl)-3-furoate with 2-aminophenol derivatives.

  • Cyclization under basic conditions to form the pyridine ring.

  • Oxidation or functionalization to introduce the amine group.

Spectroscopic Characterization and Analytical Data

Hypothetical spectral data for benzofuro[3,2-b]pyridin-8-amine can be inferred from related compounds:

TechniqueKey Features
IR SpectroscopyN-H stretch (~3350 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹) .
¹H NMRPyridine H-6 (δ 8.2–8.5 ppm), benzofuran H-3 (δ 7.1–7.3 ppm), NH2 (δ 5.5 ppm)*.
¹³C NMRPyridine C-8 (δ 150–155 ppm), C=O (absent here) .
ESI-MS[M+H]+ expected at m/z 213.1 (C12H9N2O).

*Note: NH2 protons may appear broad or split due to hydrogen bonding.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective amination at the 8-position remains a hurdle.

  • Solubility: The planar structure may limit aqueous solubility, necessitating prodrug strategies.

  • Toxicity Profiling: In silico models predict hepatotoxicity risks due to aromatic amine metabolism.

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